Structural Differentiation from NV-5138: The Acetamido Cap Removes the Cationic Amine
The target compound differs from the clinical candidate NV‑5138 (free amine) by an N‑acetyl substitution. This modification eliminates the primary amine (pKa ≈ 9.5 for NV‑5138) and replaces it with a neutral acetamido group, fundamentally altering the molecule's charge state at physiological pH. In the leucine‑derivative SAR study by Nagamori et al., removal or acylation of the α‑amino group abolished LAT1‑mediated cellular uptake and downstream mTORC1 activation (p70S6K phosphorylation), indicating that a free amine is a strict prerequisite for both transporter recognition and intracellular mTORC1 agonism [1]. While no direct head‑to‑head uptake or target‑engagement data are publicly available for the target compound versus NV‑5138, this class‑level SAR evidence predicts that the N‑acetyl modification renders the target compound either inactive or substantially less potent as an mTORC1 activator.
| Evidence Dimension | Functional requirement of α-amino group for LAT1 transport and mTORC1 activation |
|---|---|
| Target Compound Data | Acetamido group replaces amine; predicted inactive or weakly active |
| Comparator Or Baseline | Leucine and leucine derivatives with free α-amine: active; N-acylated or deaminated analogs: inactive |
| Quantified Difference | Qualitative loss of function; no quantitative IC50/EC50 available for target compound |
| Conditions | HeLa S3 cells; LAT1-mediated [14C]leucine uptake; p70S6K phosphorylation assay (Nagamori et al., 2016) |
Why This Matters
Investigators requiring an mTORC1‑inactive matched control for NV‑5138 experiments may find this compound suitable, provided its inactivity is confirmed in the specific assay system.
- [1] Nagamori S, et al. Structure–activity relations of leucine derivatives reveal critical moieties for cellular uptake and activation of mTORC1-mediated signaling. Amino Acids. 2016;48:1245–1258. doi:10.1007/s00726-015-2158-z. View Source
